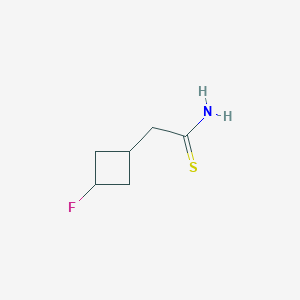

2-(3-Fluorocyclobutyl)ethanethioamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-fluorocyclobutyl)ethanethioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10FNS/c7-5-1-4(2-5)3-6(8)9/h4-5H,1-3H2,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUYILYNKEDOUJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1F)CC(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10FNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 3 Fluorocyclobutyl Ethanethioamide and Precursor Systems

Retrosynthetic Analysis and Strategic Disconnections for 2-(3-Fluorocyclobutyl)ethanethioamide

A retrosynthetic analysis of this compound suggests several logical disconnections. The most apparent strategy is the disconnection of the carbon-sulfur double bond, which points to a precursor such as 2-(3-fluorocyclobutyl)acetamide. This amide can be derived from the corresponding nitrile, 2-(3-fluorocyclobutyl)acetonitrile (B2971357).

Further disconnection of the C-C bond between the cyclobutane (B1203170) ring and the ethyl side chain leads back to a functionalized 3-fluorocyclobutane derivative, such as (3-fluorocyclobutyl)methyl halide or tosylate, and a two-carbon nucleophile like cyanide. The 3-fluorocyclobutane core itself can be traced back to a cyclobutanone (B123998) or cyclobutanol (B46151) precursor, which can be synthesized from commercially available starting materials. This multi-step approach allows for the modular construction of the target molecule, addressing the challenges of installing the fluorine atom and the thioamide group in separate, optimized stages.

Synthesis of 3-Fluorocyclobutyl Precursors and Building Blocks

The introduction of a fluorine atom onto a cyclobutane ring can be achieved through various modern fluorination methods. The choice of method often depends on the stereochemistry desired and the nature of the available precursor.

Nucleophilic Fluorination: This is a common approach where a leaving group, such as a hydroxyl or a sulfonate ester, is displaced by a nucleophilic fluoride (B91410) source. For instance, 3-hydroxycyclobutanecarboxylic acid can be converted to its corresponding alcohol, which can then undergo deoxyfluorination. Reagents like diethylaminosulfur trifluoride (DAST) or morpho-DAST are effective for this transformation, converting a hydroxyl group into a fluorine atom, often with inversion of configuration. researchgate.net

Electrophilic Fluorination: Alternatively, an enolate or enol ether of a cyclobutanone derivative can be treated with an electrophilic fluorinating agent, such as N-Fluorobenzenesulfonimide (NFSI), to install the fluorine atom. This method is valuable for creating fluorinated ketones that can be further modified.

The synthesis of chiral fluorinated cyclobutane derivatives remains a significant challenge, but recent advances using techniques like rhodium-catalyzed asymmetric hydroboration of gem-difluorinated cyclobutenes are paving the way for creating versatile, enantioenriched building blocks. researchgate.net

Table 1: Comparison of Fluorination Techniques for Cyclobutane Derivatives

| Technique | Reagent Example | Precursor | Key Features |

| Nucleophilic Fluorination | Diethylaminosulfur Trifluoride (DAST) | Cyclobutanol | Converts alcohols to fluorides; often proceeds with inversion of stereochemistry. researchgate.net |

| Electrophilic Fluorination | N-Fluorobenzenesulfonimide (NFSI) | Cyclobutanone Enolate | Introduces fluorine adjacent to a carbonyl group. |

Once the fluorinated cyclobutane core is established, it must be functionalized to allow for the attachment of the two-carbon side chain. Although strained, cyclobutane rings are generally stable and can undergo a variety of transformations. researchgate.net

A common strategy begins with a precursor like 3-fluorocyclobutanone. This ketone can be subjected to a Wittig reaction or a Horner-Wadsworth-Emmons reaction to introduce a two-carbon chain with a terminal ester or nitrile group. Subsequent reduction of the double bond would yield the desired 2-(3-fluorocyclobutyl)acetate or acetonitrile (B52724) skeleton.

Alternatively, reduction of 3-fluorocyclobutanone to 3-fluorocyclobutanol, followed by conversion of the alcohol to a good leaving group (e.g., tosylate or bromide), allows for nucleophilic substitution with cyanide. This two-step sequence effectively appends the required -CH₂CN group to the fluorinated ring, setting the stage for the final thioamidation step.

Thioamidation Reactions for the Formation of the Ethanethioamide Moiety

The final key transformation is the conversion of a precursor functional group into the target ethanethioamide. This is typically achieved by the thionation of the corresponding amide or the addition of a sulfur source to the nitrile.

The conversion of amides to thioamides is a well-established transformation in organic synthesis. nih.gov Several reagents have been developed for this purpose, with Lawesson's Reagent being one of the most prominent.

Lawesson's Reagent: This organophosphorus-sulfur reagent is highly effective for the thionation of a wide range of carbonyl compounds, including amides. numberanalytics.com It operates under relatively mild conditions and often provides high yields of the corresponding thioamide. organic-chemistry.orgrsc.org The reaction mechanism involves a thiaoxaphosphetane intermediate, with the formation of a stable P=O bond as the driving force. nih.govorganic-chemistry.org

Phosphorus Pentasulfide (P₄S₁₀): Also known as the Berzelius reagent, P₄S₁₀ is another classic thionating agent. However, it typically requires higher temperatures and longer reaction times compared to Lawesson's Reagent. mdpi.com

Other Reagents: Other methodologies exist, such as the use of N-isopropyldithiocarbamate isopropyl ammonium (B1175870) salt, which can facilitate amide-to-thioamide transformations at room temperature. mdpi.com For nitrile precursors, direct addition of hydrogen sulfide (B99878) (H₂S) in the presence of a base is a viable, though often less convenient, route to primary thioamides.

Recent research has also explored mechanochemical methods, using liquid-assisted grinding with Lawesson's reagent, to synthesize thioamides in an efficient and more environmentally friendly manner. rsc.org

Optimizing the thioamidation step is crucial for achieving high yields and purity. When using Lawesson's Reagent, the reaction is typically conducted in anhydrous, non-polar solvents like toluene (B28343) or xylene at elevated temperatures. rsc.orgmdpi.com The stoichiometry of the reagent is also a key parameter to control.

For more modern approaches, catalyst systems can be employed. While direct thionation with Lawesson's reagent is generally stoichiometric, related transformations can be catalytic. For instance, cobalt(III)-catalyzed C-H activation has been used for the selective amidation of thioamides, showcasing the unique reactivity of the thioamide group. nih.gov Optimization of such catalytic processes involves screening the catalyst, solvent, temperature, and any necessary additives to maximize efficiency and selectivity. The use of microwave irradiation has also been shown to accelerate thionation reactions, often leading to shorter reaction times and improved yields. organic-chemistry.org

Table 2: Common Reagents for Thioamide Synthesis

| Reagent | Chemical Name | Typical Precursor | Key Advantages |

| Lawesson's Reagent | 2,4-Bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide | Amide | Mild conditions, high yields, versatile. numberanalytics.comorganic-chemistry.org |

| Phosphorus Pentasulfide | P₄S₁₀ | Amide | Readily available, powerful thionating agent. mdpi.com |

| Hydrogen Sulfide | H₂S | Nitrile | Direct conversion of nitriles to primary thioamides. |

Chemoselectivity and Stereoselectivity Control in Thioamide Synthesis

The synthesis of this compound typically originates from its nitrile precursor, 2-(3-fluorocyclobutyl)acetonitrile. The conversion of the nitrile group (-CN) to a thioamide group (-CSNH₂) is a critical transformation where chemoselectivity and stereoselectivity are paramount.

Chemoselectivity: The primary challenge in this synthesis is the selective transformation of the nitrile group without affecting the fluorine-carbon bond on the cyclobutyl ring. A variety of reagents can be employed for this conversion, with the choice of reagent being crucial for maintaining the integrity of the starting material. organic-chemistry.orgresearchgate.net Common methods involve the addition of a sulfur source to the nitrile.

One straightforward approach is the direct reaction with hydrogen sulfide (H₂S). rsc.org Alternatively, reagents like phosphorus pentasulfide (P₂S₅) or Lawesson's reagent are effective for the thionation of nitriles. organic-chemistry.org The use of thioacetic acid in the presence of a base like calcium hydride also provides a high-yielding route to thioamides from both aliphatic and aromatic nitriles. organic-chemistry.org These methods are generally mild enough to be compatible with the C-F bond, ensuring high chemoselectivity.

| Reagent/Method | Description | Selectivity Profile |

| Hydrogen Sulfide (H₂S) | Direct addition to the nitrile, often catalyzed by a base. | High selectivity for the nitrile group; mild conditions prevent C-F bond cleavage. |

| Phosphorus Pentasulfide (P₂S₅) | A common and effective thionating agent for converting nitriles to thioamides. organic-chemistry.org | Highly effective for nitrile thionation; reaction conditions can be controlled to avoid side reactions. |

| Lawesson's Reagent | A milder and often more soluble alternative to P₂S₅ for thionation reactions. | Excellent selectivity with fewer side products compared to P₂S₅. |

| Thioacetic Acid (CH₃COSH) | Reacts with nitriles in the presence of a hydride source to yield thioamides. organic-chemistry.org | Good yields and compatibility with various functional groups, including halides. organic-chemistry.org |

| Elemental Sulfur (S₈) | Can be used with a variety of activating agents or in multi-component reactions to form thioamides. mdpi.com | Versatile method, with selectivity depending on the specific reaction protocol. mdpi.com |

Stereoselectivity: The 3-fluorocyclobutyl moiety in the target molecule contains stereocenters, leading to the possibility of cis and trans diastereomers. The stereochemical outcome of the synthesis is largely determined by the stereochemistry of the 2-(3-fluorocyclobutyl)acetonitrile precursor. The conversion of the nitrile to the thioamide does not affect the existing stereocenters on the cyclobutane ring. Therefore, if a stereochemically pure precursor is used, the resulting thioamide will retain that stereochemistry.

The synthesis of the fluorocyclobutyl precursor itself is where stereocontrol is critical. Methods such as [2+2] cycloadditions or the ring contraction of functionalized pyrrolidines are powerful strategies for establishing the desired stereochemistry of the cyclobutane ring. mdpi.comnih.gov The conformational preference of the fluorocyclobutane (B14750743) ring, influenced by the fluorine substituent, can also play a role in directing the stereochemical course of reactions during the precursor's synthesis. researchgate.net For instance, stereospecific synthesis from a pyrrolidine (B122466) precursor can transfer the starting material's stereoinformation to the cyclobutane product with high fidelity. nih.gov

Derivatization Strategies for this compound

Once synthesized, this compound can be further modified at several sites to generate a library of related compounds. The primary locations for derivatization are the thioamide group itself (both the nitrogen and sulfur atoms) and the fluorocyclobutyl ring.

Modifications at the Thioamide Nitrogen and Sulfur Atoms

The thioamide functional group is rich in reactivity, allowing for selective modifications at both the nitrogen and sulfur atoms. nih.gov The sulfur atom is nucleophilic, while the N-H protons are more acidic than their amide counterparts, facilitating deprotonation and subsequent reactions. nih.gov

N-Alkylation/N-Acylation: The nitrogen atom can be alkylated or acylated after deprotonation with a suitable base. This allows for the introduction of a wide variety of substituents, altering the compound's steric and electronic properties.

S-Alkylation: The sulfur atom's nucleophilicity allows for straightforward alkylation with electrophiles like alkyl halides to form thioimidate esters. This modification significantly changes the nature of the functional group.

Cyclization Reactions: The dual nucleophilicity/electrophilicity of the thioamide moiety can be harnessed in cyclization reactions. For example, reaction with α-haloketones can lead to the formation of thiazole (B1198619) rings.

Oxidative Desulfurization: The thioamide can be converted back to a nitrile through oxidative desulfurization using reagents such as iodine, offering a route to other functional groups. jst.go.jpnih.gov

| Reaction Type | Reagents & Conditions | Resulting Structure |

| N-Alkylation | 1. Base (e.g., NaH, K₂CO₃) 2. Alkyl Halide (R-X) | R-NH-C(=S)-CH₂-(3-fluorocyclobutyl) |

| N-Acylation | 1. Base (e.g., NaH) 2. Acyl Chloride (RCOCl) | R-CO-NH-C(=S)-CH₂-(3-fluorocyclobutyl) |

| S-Alkylation | Alkyl Halide (R-X) | H₂N-C(=S-R)-CH₂-(3-fluorocyclobutyl)⁺ X⁻ |

| Thiazole Synthesis | α-Halo Ketone (R-CO-CH₂-X), Base | Substituted thiazole ring attached to the ethyl-fluorocyclobutyl moiety |

| Conversion to Nitrile | Iodine (I₂), Triethylamine (Et₃N) jst.go.jpnih.gov | NC-CH₂-(3-fluorocyclobutyl) |

Functionalization of the Fluorocyclobutyl Ring for Analog Generation

Generating analogs by modifying the fluorocyclobutyl ring offers a way to probe the structure-activity relationship of the molecule. Such modifications can alter the compound's conformation, polarity, and metabolic stability. researchgate.net Functionalization can be achieved by starting with more complex cyclobutane precursors or by performing reactions on the this compound scaffold.

Introduction of Unsaturation: Elimination reactions, such as dehydrofluorination, could potentially introduce a double bond within the cyclobutane ring, creating a cyclobutene (B1205218) derivative. This would significantly alter the geometry of the ring.

Substitution at Other Ring Positions: If the synthesis starts with a precursor that has other functional groups on the cyclobutane ring (e.g., hydroxyl, keto), these can be manipulated. For example, a hydroxyl group could be oxidized, esterified, or replaced.

Ring-Opening Reactions: The inherent ring strain of cyclobutanes can be exploited in ring-opening reactions to generate functionalized acyclic compounds, although this would result in the loss of the carbocyclic core. mdpi.comresearchgate.net Lewis acid-catalyzed reactions can facilitate the ring-opening of substituted cyclobutanes. acs.org

| Strategy | Approach | Potential Outcome |

| Dehydrofluorination | Strong, non-nucleophilic base | Formation of a cyclobutene ring. |

| Hydroxylation | Use of a 3-fluoro-1-hydroxycyclobutane precursor | Allows for subsequent oxidation to a ketone or esterification. |

| Amination | Use of a 3-fluoro-1-aminocyclobutane precursor | Provides a handle for amide bond formation or further alkylation. |

| Ring Expansion/Contraction | Photochemical methods or rearrangements | Access to different ring systems (e.g., cyclopentane (B165970), cyclopropane). |

Chemical Reactivity and Mechanistic Investigations of 2 3 Fluorocyclobutyl Ethanethioamide

Reactivity Profiles of the Ethanethioamide Functional Group

The ethanethioamide functional group is known for its enhanced reactivity compared to its amide analogue, a characteristic attributed to the lower electronegativity and greater polarizability of sulfur compared to oxygen. dokumen.pub This results in a less polar C=S bond and a greater contribution of the sulfur atom to the Lowest Unoccupied Molecular Orbital (LUMO), making it susceptible to a wider range of chemical reactions. dokumen.pub

The thioamide functional group exhibits amphoteric properties, reacting with both electrophiles and nucleophiles at different sites within the moiety. wikipedia.orgresearchgate.net The sulfur atom, with its lone pairs of electrons, is a primary site for electrophilic attack, while the carbon atom of the C=S bond is electrophilic and thus susceptible to nucleophilic attack. dokumen.pubwikipedia.org

Electrophilic Attack: Electrophiles typically target the sulfur or nitrogen atoms. Alkylation, for instance, can occur at either S or N, often leading to rearrangement to the more stable S-alkylated product. wikipedia.org Protonation also preferentially occurs at the sulfur atom.

Nucleophilic Attack: The electrophilic carbon of the thiocarbonyl group is the primary target for nucleophiles. Strong nucleophiles, including organometallic reagents, can add to the C=S bond. researchgate.net This reactivity can be modulated by activating the thioamide group. For example, N-acylation, such as with a tert-butoxycarbonyl (Boc) group, can destabilize the ground state of the thioamide by decreasing the nN→π*C=S resonance. nih.govrsc.orgrsc.org This activation enhances the electrophilicity of the thiocarbonyl carbon, facilitating nucleophilic addition and subsequent N–C(S) bond cleavage in transamidation reactions. nih.govresearchgate.net

| Transformation Type | Reagent Class | Site of Attack | Resulting Product/Intermediate |

| Electrophilic Attack | Alkyl Halides | Sulfur (S) or Nitrogen (N) | S-Alkyl Thioimidate or N-Alkyl Thioamide |

| Electrophilic Attack | Protic Acids | Sulfur (S) | Thionium Ion |

| Nucleophilic Attack | Organometallic Reagents | Carbon (C) | Tetrahedral Intermediate |

| Nucleophilic Attack | Amines (Transamidation) | Carbon (C) | New Thioamide |

| Nucleophilic Attack | Water (Hydrolysis) | Carbon (C) | Amide |

The stability of the thioamide bond is highly dependent on the chemical environment. Generally, thioamides are less stable than their corresponding amides. dokumen.pub

Acidic Conditions: In acidic environments, thioamides can undergo hydrolysis to the corresponding amide, although this process is often slow. wikipedia.org However, strong acidic conditions, such as treatment with trifluoroacetic acid (TFA), can lead to degradation. This degradation is proposed to proceed via protonation of the adjacent amide carbonyl (in a peptide context), which activates the nucleophilic sulfur to undertake a rapid 5-exo-trig cyclization, resulting in chain scission. nih.gov The presence of hydrogen ions can accelerate the decomposition of thioacetamide (B46855) solutions. chemicalbook.com

Basic Conditions: Primary and secondary thioamides are susceptible to deprotonation in alkaline media. Even weak bases like sodium bicarbonate can facilitate deprotonation to form iminothiolates, which can alter the reactivity and stability of the molecule. researchgate.net

Presence of Metal Salts: Thioamides characteristically hydrolyze to amides in the presence of soft metal salts like those of silver (Ag⁺) and mercury (Hg²⁺). wikipedia.org This reactivity is exploited in qualitative inorganic analysis, where thioacetamide serves as a source of sulfide (B99878) ions for the precipitation of metal sulfides. wikipedia.org

Thermal Stability: Thioamides generally exhibit moderate thermal stability. However, their stability can be influenced by substituent effects and the presence of other functional groups.

The thioamide group is readily susceptible to both oxidation and reduction reactions, more so than the amide group. wikipedia.org

Oxidation: The oxidation of thioamides can yield a variety of products depending on the oxidant used and the reaction conditions. researchgate.net

Mild Oxidation: Peroxy acids can oxidize thioamides to the corresponding aminosulfines (thioamide S-oxides). tandfonline.com

Stronger Oxidation: Further oxidation can lead to the formation of S,S-dioxide or trioxide intermediates. These highly reactive species can then undergo nucleophilic attack at the carbon atom, leading to desulfurization and formation of the corresponding amide. tandfonline.com

Other Oxidation Products: Depending on the substrate and reaction conditions, oxidation can also lead to nitriles, disulfides, or heterocyclic compounds like 1,2,4-thiadiazoles. researchgate.net

| Oxidizing Agent | Typical Product(s) | Reference |

| Hydrogen Peroxide (H₂O₂) | Amide (via S-oxide intermediates) | tandfonline.com |

| Peroxy Acids (e.g., m-CPBA) | Thioamide S-oxide (Sulfine) | researchgate.nettandfonline.com |

| Potassium Ferricyanide (K₃[Fe(CN)₆]) | Disulfides, Benzothiazoles (from N-arylthioamides) | researchgate.net |

| Iodine (I₂) | Disulfides, 5-N-Arylaminothiazoles | researchgate.netresearchgate.net |

Reduction: The reduction of the C=S bond is a common transformation.

Catalytic Hydrogenation: Catalytic hydrogenation is challenging because the sulfur atom acts as a poison for many common hydrogenation catalysts.

Chemical Reduction: Reagents like Raney nickel are effective for the reductive desulfurization of thioamides to the corresponding amines, but the reaction requires stoichiometric amounts of the reagent. wikipedia.org The reduction of the C=S group to a methylene (B1212753) (CH₂) group is a fundamental process. researchgate.net

Reactivity of the Fluorocyclobutyl Moiety

The fluorocyclobutyl portion of the molecule introduces specific reactivity patterns dictated by the inherent strain of the four-membered ring and the potent electronic effects of the fluorine substituent.

Cyclobutane (B1203170) rings possess significant instability due to inherent ring strain. fiveable.me This strain is a composite of angle strain, torsional strain, and steric strain. libretexts.org

Angle Strain: The internal C-C-C bond angles in a planar cyclobutane would be 90°, a significant deviation from the ideal 109.5° for sp³-hybridized carbon atoms. libretexts.orgpressbooks.pub To alleviate some of this strain, cyclobutane adopts a puckered or "butterfly" conformation. This puckering slightly reduces angle strain but increases torsional strain.

Torsional Strain: In a planar conformation, the hydrogen atoms on adjacent carbon atoms would be fully eclipsed. The puckered conformation staggers these bonds, reducing the torsional strain. libretexts.org

This inherent strain energy, estimated to be around 26 kcal/mol, makes the cyclobutyl ring more susceptible to ring-opening reactions compared to less strained systems like cyclopentane (B165970) or cyclohexane. wikipedia.org The C-C bonds are weaker, and reactions that can relieve this strain are often thermodynamically favorable. chemistrysteps.com

| Cycloalkane | Ring Size | Ideal Bond Angle (if planar) | Strain Energy (kcal/mol) |

| Cyclopropane | 3 | 60° | ~27.5 |

| Cyclobutane | 4 | 90° | ~26.3 |

| Cyclopentane | 5 | 108° | ~6.2 |

| Cyclohexane | 6 | 120° | ~0 |

The fluorine atom profoundly influences the reactivity of the cyclobutyl ring through powerful inductive and stereoelectronic effects.

Inductive Effect: Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I effect). This effect polarizes the C-F bond and, to a lesser extent, adjacent C-C bonds. This polarization can decrease the electron density at certain positions in the ring, influencing its susceptibility to attack by nucleophiles or electrophiles and affecting the acidity of nearby C-H bonds.

Stereoelectronic Effects: These effects arise from the spatial interaction of orbitals. wikipedia.org In the fluorocyclobutyl ring, key stereoelectronic interactions involve the orbitals of the C-F bond.

Ring-Opening and Rearrangement Reactions Involving the Cyclobutyl System

The chemical behavior of the cyclobutyl moiety in 2-(3-Fluorocyclobutyl)ethanethioamide is significantly influenced by its inherent ring strain, which can be a driving force for a variety of chemical transformations. While unsubstituted cyclobutane is kinetically stable, the presence of substituents can facilitate ring-opening and rearrangement reactions under specific conditions. chemistryviews.org The reactivity is dictated by the ability to relieve the strain associated with the four-membered ring, which has bond angles deviating significantly from the ideal sp³ hybridization.

Acid-Catalyzed Ring-Opening: Lewis acid catalysis is a prominent method for initiating the ring-opening of strained cyclobutane systems. acs.orgacs.org For instance, the reaction of bicyclobutanes with acyclic thioamides, catalyzed by Lewis acids like Sc(OTf)₃, leads to the formation of 1,1,3-trisubstituted cyclobutanes. acs.orgacs.org This demonstrates the nucleophilic character of the thioamide group in such transformations. In the context of this compound, a strong acid could protonate the fluorine atom or the thioamide group, potentially weakening the C-C bonds of the cyclobutane ring and making it susceptible to nucleophilic attack. The reaction of donor-acceptor cyclobutanes with various nucleophiles, including electron-rich arenes and thiols, in the presence of AlCl₃, results in ring-opened products, further highlighting the susceptibility of substituted cyclobutanes to this type of reaction. chemistryviews.org

Thermal Rearrangements: Thermal conditions can also induce rearrangements in cyclobutane derivatives. Thermolysis of cyclobutanes can lead to cleavage into two alkene molecules, a reaction that is the reverse of a [2+2] cycloaddition. thieme-connect.deresearchgate.net The specific products would depend on the substitution pattern and the stability of the resulting alkenes. For this compound, thermal activation could potentially lead to a retro-[2+2] cycloaddition, yielding fluoroethylene and a corresponding thioacrylamide fragment, although the reaction conditions required might be harsh.

Wagner-Meerwein Type Rearrangements: The formation of a carbocation adjacent to the cyclobutane ring can trigger a Wagner-Meerwein rearrangement, leading to ring expansion. While more commonly observed with cyclopropylcarbinyl cations, cyclobutylcarbinyl cations can also undergo rearrangement to form cyclopentyl cations. In the case of this compound, if a reaction were to generate a positive charge on the carbon atom connecting the ethylthioamide side chain to the ring, a 1,2-shift of a ring carbon could occur, expanding the four-membered ring to a five-membered one. Such rearrangements are often observed in the solvolysis of cyclobutyl derivatives.

The table below summarizes potential ring-opening reactions based on studies of analogous systems.

| Reaction Type | Catalyst/Conditions | Potential Products |

| Lewis Acid-Catalyzed Opening | AlCl₃, Sc(OTf)₃ | γ-substituted diesters, Iminothioethers |

| Thermal Rearrangement | Heat (Thermolysis) | Fluoroethylene, Thioacrylamide derivatives |

| Nucleophilic Ring-Opening | Thiols, Arenes | γ-heteroatom-substituted diesters |

Intermolecular and Intramolecular Interactions Governing Reactivity

The reactivity of this compound is governed by a complex interplay of both intramolecular and intermolecular forces. These non-covalent interactions influence the molecule's conformation, stability, and how it interacts with other reagents.

Intramolecular Interactions: A key potential intramolecular interaction within this molecule is a hydrogen bond between the N-H proton of the thioamide group and the fluorine atom on the cyclobutyl ring. Intramolecular hydrogen bonds (IMHBs) are known to significantly affect molecular conformation and reactivity. nih.gov The formation of a pseudo-six-membered ring or larger, depending on the cis/trans stereochemistry of the fluorocyclobutyl ring, could stabilize a specific conformation. nih.gov This conformational locking can influence the accessibility of reactive sites and reduce the entropic penalty upon binding to another molecule. nih.gov The strength of such an N-H···F bond would depend on the geometry and the electronic environment.

Intermolecular Interactions: In the solid state and in concentrated solutions, this compound molecules can interact with each other through several mechanisms.

Hydrogen Bonding: The thioamide N-H group is a potent hydrogen bond donor, while the sulfur atom is a weaker hydrogen bond acceptor compared to an amide oxygen. nih.govnih.gov This can lead to the formation of hydrogen-bonded dimers or chains, a common structural motif in primary and secondary thioamides. researchgate.net

n→π Interactions:* A notable interaction involving thioamides is the n→π* interaction, where a lone pair (n) from a donor atom (like the sulfur of another thioamide) interacts with the antibonding orbital (π) of the C=S group. nih.govacs.org Studies have shown that the n→π interaction between two thioamides is approximately three times stronger than that between two amides, with energies around 0.88 kcal/mol. nih.govacs.orgnih.gov This strong interaction can influence crystal packing and the conformational preferences of the molecule. nih.govacs.org This interaction is characterized by a short contact between the donor and acceptor atoms and pyramidalization of the acceptor carbon. nih.govacs.org

The interplay of these forces dictates the molecule's physical properties and its approach trajectory in chemical reactions. For example, the formation of intermolecular hydrogen bonds could compete with potential intramolecular N-H···F bonds, leading to a dynamic equilibrium of conformations.

Elucidation of Reaction Mechanisms for Key Transformations

Understanding the detailed pathways of reactions involving this compound requires a combination of kinetic studies, isotopic labeling, and experiments designed to trap reactive intermediates. These methods provide critical insights into transition states and the sequence of bond-breaking and bond-forming events.

Kinetic studies are fundamental to determining reaction mechanisms by quantifying how reaction rates change in response to variations in reactant concentrations, temperature, pH, and solvent. rsc.org For a hypothetical transformation of this compound, such as hydrolysis or reaction with an electrophile, a kinetic analysis would be designed to establish the rate law.

The rate law, expressed as Rate = k[Reactant A]ˣ[Reactant B]ʸ, provides the order of the reaction with respect to each component and allows for the proposal of a plausible rate-determining step. For example, in the hydrolysis of N-cyclohexylthiobenzamide promoted by gold(III) ions, kinetic studies showed that the reaction involves the rapid formation of an S-amide–gold(III) adduct, which then slowly decomposes to the final product. rsc.org

A typical kinetic study for a reaction of this compound would involve:

Monitoring Reactant/Product Concentration: Using techniques like UV-Vis spectroscopy (monitoring the disappearance of the thioamide C=S chromophore) or NMR spectroscopy over time to track the concentration changes. nih.gov

Varying Experimental Conditions: Systematically changing the initial concentrations of reactants, temperature, and solvent polarity to observe the effect on the rate constant (k).

Thermodynamic Parameter Calculation: Performing the reaction at different temperatures allows for the calculation of activation parameters such as the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡) using the Arrhenius and Eyring equations. These parameters provide information about the energy profile of the reaction and the nature of the transition state.

An example of how activation parameters can inform mechanistic proposals is shown in the table below, based on hypothetical data.

| Parameter | Value | Interpretation |

| Rate Law | Rate = k[Thioamide][Electrophile] | Bimolecular, rate-determining step |

| ΔH‡ | Low, positive | Low energy barrier to transition state |

| ΔS‡ | Large, negative | Ordered, associative transition state |

To unambiguously determine reaction pathways, especially those involving rearrangements or transient species, isotopic labeling and intermediate trapping experiments are indispensable tools. wikipedia.orgnih.gov

Isotopic Labeling: This technique involves replacing an atom in the reactant with one of its isotopes (e.g., ²H for ¹H, ¹³C for ¹²C, or ¹⁵N for ¹⁴N) and tracking its position in the products. wikipedia.orgnumberanalytics.com This provides direct evidence for bond connectivity changes during a reaction. numberanalytics.comias.ac.in

For a potential rearrangement of the fluorocyclobutyl ring in this compound, a crossover experiment could be employed. researchgate.net In this experiment, a mixture of two structurally similar but distinct substrates would be reacted. If the rearrangement is intramolecular, each reactant will only form its corresponding rearranged product. If it is intermolecular, "crossover" products containing fragments from both starting materials will be observed.

Furthermore, labeling specific positions, for example, the carbon atom attached to the fluorine (¹³C), would allow its fate to be traced during a ring-opening or rearrangement reaction using mass spectrometry or ¹³C NMR spectroscopy. numberanalytics.com

Trapping Experiments: Many reactions proceed through short-lived, high-energy intermediates that cannot be isolated under normal conditions. Trapping experiments are designed to capture these species by introducing a "trapping agent" that reacts rapidly with the intermediate to form a stable, characterizable product. nih.gov

If a reaction of this compound is suspected to proceed via a carbocation intermediate (e.g., during an acid-catalyzed ring-opening), the reaction could be run in the presence of a potent nucleophile like azide (B81097) (N₃⁻) or a thiol. nih.gov The formation of an azide- or thiol-adduct would provide strong evidence for the existence of the carbocation intermediate. Similarly, if a radical intermediate is proposed, a radical trap such as TEMPO ((2,2,6,6-tetramethylpiperidin-1-yl)oxyl) could be added to intercept it. The identification of the trapped species, often by mass spectrometry, confirms the nature of the transient intermediate. nih.gov

For instance, in studies of sulfur-containing drugs, trapping agents like N-ethylmaleimide (NEM) are used to capture reactive thioamide S-oxide intermediates, preventing them from dimerizing and allowing for their detection. nih.gov A similar strategy could be applied to identify oxidized intermediates of this compound.

Structural Characterization and Advanced Analytical Methodologies for 2 3 Fluorocyclobutyl Ethanethioamide

Advanced Spectroscopic Methods for Structural Elucidation

Spectroscopic analysis is fundamental to confirming the identity and purity of 2-(3-Fluorocyclobutyl)ethanethioamide. A combination of nuclear magnetic resonance, vibrational spectroscopy, and mass spectrometry offers an exhaustive profile of the molecule's structure.

NMR spectroscopy is the cornerstone for determining the molecular structure of this compound in solution. The presence of hydrogen, carbon, and fluorine nuclei allows for a multi-faceted analysis. Due to the stereocenter at the 3-position of the cyclobutane (B1203170) ring, the compound exists as cis and trans diastereomers, which would likely be distinguishable by NMR.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. The thioamide protons (-CSNH₂) are expected to appear as a broad singlet. The protons on the cyclobutane ring exhibit complex splitting patterns due to geminal, vicinal, and long-range couplings, further complicated by coupling to the fluorine atom. oup.com

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically distinct carbon environments. The thiocarbonyl carbon (C=S) is typically observed in the downfield region. The carbon atom bonded to fluorine (C-F) exhibits a characteristic large one-bond coupling constant (¹JCF), a key diagnostic feature. Other carbons in the cyclobutyl ring will show smaller, multi-bond couplings to fluorine.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique for characterizing organofluorine compounds. biophysics.org The spectrum for this compound would show a distinct signal for the fluorine atom, with its chemical shift and multiplicity providing crucial information about the electronic environment and neighboring protons. nih.gov

2D NMR Techniques: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for unambiguous assignment of all proton and carbon signals. COSY maps out ¹H-¹H coupling networks, while HSQC correlates directly bonded ¹H and ¹³C atoms. HMBC reveals longer-range (2-3 bond) correlations, allowing for the complete assembly of the molecular skeleton.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Technique | Atom/Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity & Coupling Constants (J, Hz) |

| ¹H NMR | -CSNH ₂ | 7.5 - 8.5 | br s |

| -CH ₂-CSNH₂ | 2.6 - 2.8 | t, J ≈ 7-8 | |

| Cyclobutyl-CH -CH₂ | 2.4 - 2.7 | m | |

| Cyclobutyl-CH ₂ | 1.8 - 2.3 | m | |

| Cyclobutyl-CH F | 4.8 - 5.2 | dtm, ¹JHF ≈ 50-55 | |

| ¹³C NMR | C =S | 200 - 210 | - |

| -C H₂-CSNH₂ | 40 - 45 | - | |

| Cyclobutyl-C H-CH₂ | 35 - 40 | d, ³JCF ≈ 5-10 | |

| Cyclobutyl-C H₂ | 30 - 35 | d, ²JCF ≈ 20-25 | |

| Cyclobutyl-C HF | 85 - 95 | d, ¹JCF ≈ 200-220 | |

| ¹⁹F NMR | C-F | -180 to -200 | m |

Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption of infrared radiation (IR) or the inelastic scattering of monochromatic light (Raman). ias.ac.inoptica.org These techniques are complementary and essential for identifying key structural motifs in this compound.

The IR and Raman spectra would be characterized by several key vibrational modes:

N-H Stretching: The thioamide N-H bonds typically give rise to strong, broad absorptions in the IR spectrum.

C-H Stretching: Vibrations from the alkyl C-H bonds of the ethyl and cyclobutyl groups are expected in their characteristic region.

C=S Stretching: The thiocarbonyl group has a characteristic stretching frequency, though it is often weaker and more variable than the C=O stretch of an amide. nih.gov

C-F Stretching: A strong, characteristic absorption band for the carbon-fluorine bond is expected in the IR spectrum.

Table 2: Predicted Vibrational Spectroscopy Data for this compound

| Vibrational Mode | Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

| N-H Stretch | Thioamide (-NH₂) | 3300 - 3100 | 3300 - 3100 | Strong (IR), Medium (Raman) |

| C-H Stretch | Alkyl (CH, CH₂) | 2980 - 2850 | 2980 - 2850 | Medium (IR/Raman) |

| N-H Bend | Thioamide (-NH₂) | 1650 - 1600 | 1650 - 1600 | Medium (IR) |

| C-N Stretch | Thioamide | 1450 - 1350 | 1450 - 1350 | Medium (IR/Raman) |

| C-F Stretch | Fluoroalkane | 1150 - 1000 | 1150 - 1000 | Strong (IR), Weak (Raman) |

| C=S Stretch | Thiocarbonyl | 850 - 600 | 850 - 600 | Medium-Weak (IR/Raman) |

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis. numberanalytics.comnumberanalytics.com

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion. This allows for the unambiguous determination of the molecular formula, C₆H₁₀FNS, by distinguishing it from other potential formulas with the same nominal mass.

Tandem Mass Spectrometry (MS/MS): In tandem MS, the molecular ion is isolated and subjected to fragmentation, typically through collision-induced dissociation (CID). wikipedia.org The resulting fragment ions provide valuable structural information. A plausible fragmentation pattern for this compound would involve initial cleavage at the weakest bonds, leading to characteristic neutral losses and charged fragments. nist.govacs.org Key fragmentation pathways could include the loss of the thioamide group, cleavage of the ethyl side chain, and ring-opening of the cyclobutyl moiety.

Table 3: Predicted Mass Spectrometry Data for this compound (C₆H₁₀FNS)

| Technique | Ion/Fragment | Predicted m/z | Description |

| HRMS | [M+H]⁺ | 148.0591 | Calculated for C₆H₁₁FNS⁺ |

| Tandem MS | [M]⁺˙ | 147 | Molecular Ion |

| [M - NH₂]⁺ | 131 | Loss of amino radical | |

| [M - CSNH₂]⁺ | 87 | Loss of thioacetamide (B46855) radical (α-cleavage) | |

| [C₄H₆F]⁺ | 73 | Fluorocyclobutyl fragment | |

| [CH₂CSNH₂]⁺˙ | 75 | Thioacetamide fragment |

Crystallographic Analysis for Solid-State Structure Determination

While spectroscopic methods define the structure in solution, crystallographic analysis provides the precise three-dimensional arrangement of atoms and molecules in the solid state. mdpi.comcreative-biostructure.com

Single crystal X-ray diffraction is the definitive method for determining the solid-state structure of a crystalline compound. acs.orgrsc.org This technique would provide precise measurements of bond lengths, bond angles, and torsion angles. For this compound, it would confirm the puckered conformation of the cyclobutane ring and establish the relative stereochemistry (cis or trans) of the substituents. nih.gov The analysis would yield a detailed model of the molecule's conformation in the crystal lattice.

Table 4: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 9.3 |

| β (°) | 105.5 |

| Volume (ų) | 920.4 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.062 |

Chromatographic and Separation Techniques for Purity and Isomer Analysis

Chromatographic techniques are indispensable tools for the separation, identification, and quantification of chemical compounds. For this compound, a multi-faceted chromatographic approach is necessary to address purity, as well as potential isomeric complexities.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the purity assessment of non-volatile and thermally labile compounds like this compound. A typical HPLC method for purity analysis would involve a reversed-phase column, such as a C18, with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. The gradient elution, where the proportion of the organic solvent is varied over time, allows for the effective separation of the main compound from its impurities.

Detection is commonly achieved using a Diode Array Detector (DAD) or a UV-Vis detector, which provides information on the absorbance of the eluting compounds at various wavelengths. For quantitative analysis, a calibration curve is constructed by injecting known concentrations of a reference standard of this compound. The purity of a sample is then determined by comparing the peak area of the main compound to the total area of all observed peaks. Preparative HPLC can be employed for the isolation of impurities for further structural elucidation.

Table 1: Illustrative HPLC Method Parameters for Purity Assessment of this compound

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) for Volatile Species and Reaction Monitoring

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, GC can be invaluable for monitoring the presence of volatile starting materials, intermediates, or by-products in its synthesis. For instance, the presence of residual solvents can be effectively quantified using headspace GC.

In a typical GC analysis, the sample is injected into a heated inlet, where it is vaporized and swept onto a capillary column by an inert carrier gas, such as helium or nitrogen. The separation is based on the differential partitioning of the analytes between the stationary phase coated on the column and the mobile gas phase. A Flame Ionization Detector (FID) is commonly used for the detection of organic compounds, providing high sensitivity. For identification purposes, GC can be coupled with a Mass Spectrometer (GC-MS), which provides mass information of the eluting compounds, allowing for their structural confirmation.

Chiral Separation Techniques for Enantiomeric and Diastereomeric Purity

The presence of a stereocenter in the 3-fluorocyclobutyl moiety of this compound gives rise to the possibility of enantiomers and, depending on the synthetic route, diastereomers. The separation and quantification of these stereoisomers are critical as they can exhibit different pharmacological and toxicological profiles.

Chiral HPLC is the most common technique for enantiomeric and diastereomeric purity assessment. This is achieved by using a chiral stationary phase (CSP) that can selectively interact with one stereoisomer more strongly than the other, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for this purpose. The selection of the appropriate CSP and mobile phase is crucial and often requires empirical screening.

Alternatively, chiral GC can be employed, particularly if the compound or its derivatives are sufficiently volatile. Chiral GC columns, often containing cyclodextrin-based stationary phases, can provide excellent resolution of stereoisomers.

Table 2: Representative Chiral HPLC Conditions for Enantiomeric Purity

| Parameter | Condition |

| Column | Chiralpak AD-H, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Hexane/Isopropanol (90:10, v/v) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 230 nm |

Elemental Analysis and Quantitative Purity Determination

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound (C₆H₁₀FNS), this analysis would involve the precise measurement of the mass percentages of carbon, hydrogen, nitrogen, and sulfur. The experimentally determined values are then compared with the theoretical values calculated from the molecular formula. A close correlation between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.

Quantitative Nuclear Magnetic Resonance (qNMR) is another powerful technique for determining the absolute purity of a substance. By integrating the signal of a specific proton of the analyte against the signal of a certified internal standard of known concentration, the purity of the this compound can be accurately determined without the need for a specific reference standard of the compound itself.

Table 3: Theoretical Elemental Composition of this compound (C₆H₁₀FNS)

| Element | Symbol | Atomic Mass | Number of Atoms | Mass Percent (%) |

| Carbon | C | 12.011 | 6 | 48.95 |

| Hydrogen | H | 1.008 | 10 | 6.85 |

| Fluorine | F | 18.998 | 1 | 12.91 |

| Nitrogen | N | 14.007 | 1 | 9.52 |

| Sulfur | S | 32.06 | 1 | 21.77 |

Theoretical and Computational Chemistry Studies of 2 3 Fluorocyclobutyl Ethanethioamide

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) Calculations for Ground State Properties

No specific data available.

Ab Initio Methods for High-Accuracy Predictions

No specific data available.

Conformational Analysis and Potential Energy Surfaces

Molecular Mechanics and Molecular Dynamics Simulations

No specific data available.

Influence of Fluorine on Cyclobutyl Ring Conformations and Stereoisomerism

No specific data available.

Spectroscopic Property Predictions and Validation

No specific data available.

Computational NMR Chemical Shift and Coupling Constant Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods, particularly Density Functional Theory (DFT), have become indispensable for predicting and interpreting NMR spectra. The Gauge-Including Atomic Orbital (GIAO) method is a widely used DFT-based approach for calculating NMR shielding tensors, from which chemical shifts are derived.

For 2-(3-Fluorocyclobutyl)ethanethioamide, predicting the ¹H, ¹³C, and ¹⁹F NMR chemical shifts would involve several computational steps. First, the molecule's geometry would be optimized using a suitable DFT functional and basis set. The choice of functional and basis set is crucial for accuracy. For organofluorine compounds, functionals like B3LYP or M06-2X are often employed, paired with basis sets such as 6-311++G(d,p) that include diffuse and polarization functions to accurately describe the electronic environment around the fluorine and sulfur atoms. researchgate.netnih.gov

Once the optimized geometry is obtained, the GIAO method is used to calculate the isotropic shielding values for each nucleus. To obtain the final chemical shifts, these shielding values are typically referenced against a standard compound, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, and CFCl₃ for ¹⁹F. researchgate.net Solvent effects can also be incorporated into these calculations using continuum solvation models like the Polarizable Continuum Model (PCM), which can be important as chemical shifts can be solvent-dependent. nih.gov

Predicting coupling constants (J-couplings) is also computationally feasible. For the cyclobutyl ring, the vicinal ³J(H,H) coupling constants are particularly important for determining the ring's conformation (puckering). The Karplus equation, which relates the dihedral angle to the coupling constant, can be parameterized using DFT calculations. Furthermore, ¹J(C,H), ²J(C,H), and long-range J(C,F) and J(H,F) coupling constants can be calculated to provide a more complete picture of the molecular connectivity and stereochemistry. researchgate.netias.ac.innih.gov

Below is a hypothetical data table illustrating the kind of results that would be obtained from such computational predictions for one possible isomer of this compound.

Table 1: Predicted NMR Chemical Shifts and Coupling Constants for this compound Hypothetical data for illustrative purposes.

| Atom/Group | Predicted Chemical Shift (ppm) | Coupling Constant | Predicted Value (Hz) |

| ¹H NMR | |||

| CH (Fluorine bearing) | 4.8 - 5.2 | ¹J(C,H) | 150 - 160 |

| CH₂ (alpha to C=S) | 2.9 - 3.3 | ²J(H,H) | 12 - 15 |

| CH (cyclobutyl) | 2.2 - 2.6 | ³J(H,H) (cis) | 8 - 10 |

| CH₂ (cyclobutyl) | 1.8 - 2.2 | ³J(H,H) (trans) | 5 - 7 |

| NH₂ | 7.5 - 8.5 | ²J(H,F) | 20 - 25 |

| ¹³C NMR | |||

| C=S | 200 - 210 | ¹J(C,F) | 180 - 200 |

| CH (Fluorine bearing) | 85 - 95 | ¹J(C,H) | 145 - 155 |

| CH₂ (alpha to C=S) | 40 - 45 | ²J(C,F) | 15 - 20 |

| CH (cyclobutyl) | 30 - 35 | ||

| CH₂ (cyclobutyl) | 25 - 30 | ||

| ¹⁹F NMR | |||

| C-F | -180 to -200 |

Vibrational Frequency Calculations for IR and Raman Spectra

The process begins with the optimization of the molecular geometry, similar to NMR predictions. Following this, the harmonic vibrational frequencies are calculated by determining the second derivatives of the energy with respect to the nuclear positions. These calculations yield a set of normal modes, each with a corresponding frequency and intensity for both IR and Raman activity. nih.govyoutube.com

For this compound, key vibrational modes would include:

N-H stretching of the thioamide group, typically found in the 3100-3400 cm⁻¹ region.

C-H stretching of the cyclobutyl and ethyl groups, in the 2800-3000 cm⁻¹ range.

C=S stretching of the thioamide, which is a strong band in the Raman spectrum and typically appears in the 800-1200 cm⁻¹ region. nih.gov

C-F stretching of the fluorocyclobutyl group, expected in the 1000-1100 cm⁻¹ range.

Cyclobutyl ring deformations , which give rise to a series of characteristic bands in the fingerprint region.

It is common for calculated harmonic frequencies to be systematically higher than experimental frequencies due to the neglect of anharmonicity and other factors. To improve the agreement with experimental data, the calculated frequencies are often scaled by an empirical scaling factor. nih.gov

A simulated IR and Raman spectrum can be generated by plotting the calculated frequencies and intensities, providing a visual representation that can be directly compared with experimental spectra.

Table 2: Predicted Key Vibrational Frequencies for this compound Hypothetical data for illustrative purposes.

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Expected IR Intensity | Expected Raman Activity |

| N-H Asymmetric Stretch | 3350 | Strong | Weak |

| N-H Symmetric Stretch | 3180 | Strong | Weak |

| C-H Stretch (Aliphatic) | 2950-2850 | Medium | Strong |

| C=S Stretch | 1150 | Medium | Very Strong |

| C-N Stretch | 1450 | Strong | Medium |

| C-F Stretch | 1080 | Very Strong | Weak |

| NH₂ Bending | 1620 | Strong | Weak |

| CH₂ Scissoring | 1420 | Medium | Medium |

| Cyclobutyl Ring Puckering | ~200 | Weak | Medium |

Reaction Mechanism Modeling and Transition State Analysis

Understanding the reactivity of this compound requires exploring the potential chemical reactions it can undergo. Computational modeling is a powerful tool for mapping out reaction pathways, identifying transition states, and calculating energy barriers, which provides insights into reaction kinetics and mechanisms. nih.govresearchgate.net

Prediction of Reaction Pathways and Energy Barriers

A common reaction of thioamides is their hydrolysis to the corresponding amides. The mechanism of this reaction, whether acid- or base-catalyzed, can be modeled computationally. This involves identifying all relevant intermediates and transition states along the reaction coordinate. The energies of these species are then calculated to construct a potential energy surface. The height of the energy barrier between reactants and products (the activation energy) determines the reaction rate. mit.edu

For this compound, another potential reaction pathway could involve the cyclobutyl ring, for instance, a ring-opening reaction catalyzed by a Lewis acid. acs.orgacs.org Computational studies could predict the likelihood of such a reaction by comparing the energy barriers for different pathways.

The calculations would typically employ DFT methods to locate the geometries of the reactants, products, intermediates, and transition states. Transition state geometries are characterized by having exactly one imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate. More advanced methods, such as coupled cluster theory (e.g., CCSD(T)), can be used to obtain more accurate single-point energies for these geometries. mit.edu

Table 3: Hypothetical Energy Barriers for Potential Reactions of this compound Hypothetical data for illustrative purposes.

| Reaction | Proposed Catalyst | Computational Method | Predicted Activation Energy (kcal/mol) |

| Hydrolysis to Amide | H₃O⁺ | B3LYP/6-31G(d) | 20 - 25 |

| Hydrolysis to Amide | OH⁻ | B3LYP/6-31G(d) | 15 - 20 |

| Ring-Opening | Sc(OTf)₃ | M06-2X/def2-TZVP | 25 - 30 |

| Thionation of Amide | Lawesson's Reagent | B3LYP/6-31G(d) | 30 - 35 |

In Silico Catalysis and Solvent Effects on Reactivity

Computational methods can also be used to study the effect of catalysts and solvents on reaction mechanisms and rates. For example, the synthesis of thioamides often involves a thionating agent like Lawesson's reagent. The mechanism of this reaction can be modeled in silico to understand the role of the catalyst in lowering the activation energy. researchgate.netrsc.org

Solvent effects are crucial in accurately modeling reaction energetics. Explicit solvent models, where a number of solvent molecules are included in the calculation, can be used, but are computationally expensive. More commonly, implicit solvent models (like PCM) are employed to account for the bulk solvent effects on the energies of the reactants, intermediates, and transition states. rsc.org The choice of solvent can significantly influence the reaction pathway and the stability of charged intermediates.

Intermolecular Interactions and Self-Assembly Prediction

The thioamide functional group is known to participate in hydrogen bonding, acting as a good hydrogen bond donor through its N-H groups and a weaker acceptor at the sulfur atom compared to the oxygen in an amide. nih.gov These intermolecular interactions can lead to the formation of supramolecular structures through self-assembly.

Computational studies can predict the preferred modes of intermolecular interaction. By calculating the interaction energies of different dimer and larger cluster configurations of this compound, the most stable arrangements can be identified. Methods such as Symmetry-Adapted Perturbation Theory (SAPT) can be used to decompose the interaction energy into physically meaningful components like electrostatics, exchange, induction, and dispersion.

The presence of the fluorine atom can also lead to other non-covalent interactions, such as C-H···F and C-F···S interactions, which can influence the packing in the solid state. researchgate.net

Molecular dynamics (MD) simulations can be employed to study the self-assembly process on a larger scale and over longer timescales. In MD simulations, the motion of a large number of molecules is simulated over time, allowing for the observation of the spontaneous formation of aggregates and other organized structures. These simulations rely on force fields that describe the interactions between atoms. nih.gov

The prediction of self-assembly behavior is important for understanding the material properties of the compound and its potential applications in areas like crystal engineering and nanotechnology. rsc.orgchalmers.seresearchgate.net

Table 4: Predicted Intermolecular Interaction Energies for a this compound Dimer Hypothetical data for illustrative purposes.

| Dimer Configuration | Predominant Interaction | Computational Method | Interaction Energy (kcal/mol) |

| Head-to-tail | N-H···S Hydrogen Bond | SAPT0/aug-cc-pVDZ | -5 to -7 |

| Stacked | π-π like interaction (C=S) | MP2/aug-cc-pVDZ | -2 to -4 |

| Fluorine-involved | C-H···F Hydrogen Bond | B3LYP-D3/def2-TZVP | -1 to -2 |

Based on a comprehensive search of available scientific literature, there is no specific information regarding the chemical compound “this compound” in the context of the advanced applications outlined in the request. Published research detailing its role in synthetic methodologies, materials science, or as a chemical probe could not be located.

Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables as requested. Providing such an article would require fabricating data and research outcomes, which is beyond the scope of providing factual and verifiable information.

For context, a general discussion of the potential applications can be inferred from its structural components—the fluorinated cyclobutyl group and the thioamide functional group.

Fluorinated Compounds: The presence of fluorine can impart unique properties to molecules, such as high thermal stability and altered electronic characteristics. Fluorinated building blocks are often explored in materials science for creating polymers with specific properties. mdpi.comresearchgate.net

Thioamides: The thioamide group is a versatile functional group in organic synthesis. It is a common precursor for the synthesis of various sulfur- and nitrogen-containing heterocyclic compounds, such as thiazoles and thiadiazoles. chemmethod.comnih.gov Thioamides can also participate in multicomponent reactions, which are efficient processes for building complex molecules in a single step. researchgate.net

Chemical Probes: Fluorinated molecules are sometimes used in the development of fluorescent probes for imaging and detection in chemical and biological systems. nih.govnih.gov

However, without specific research on this compound, any discussion of its applications in the detailed manner requested would be purely speculative.

Advanced Chemical Applications and Future Research Directions of 2 3 Fluorocyclobutyl Ethanethioamide Non Clinical Focus

Development of Chemical Probes and Tools in Organic Chemistry

Use as a Scaffold for Mechanistic Studies in Non-Biological Chemical Reactions

The unique structural features of 2-(3-Fluorocyclobutyl)ethanethioamide make it a potentially valuable tool for elucidating the mechanisms of non-biological chemical reactions. The presence of a fluorine atom provides a sensitive probe for monitoring reaction pathways and electronic environments.

¹⁹F NMR Spectroscopy Probe: The fluorine atom in the cyclobutyl ring can serve as an effective reporter group in ¹⁹F NMR spectroscopy. This technique allows for the precise tracking of the chemical transformations of the molecule, offering insights into reaction kinetics, intermediates, and the electronic effects of neighboring groups without the spectral crowding often seen in ¹H NMR.

Stereoelectronic Effects: The high electronegativity of fluorine can exert significant inductive effects on the cyclobutyl ring and, by extension, the ethanethioamide side chain. core.ac.uk This allows the scaffold to be used in studies investigating the influence of stereoelectronic factors on reaction outcomes, such as transition state stabilization, regioselectivity, and stereoselectivity in reactions involving the thioamide group or the cyclobutyl ring.

Thioamide Reactivity Studies: Thioamides exhibit distinct reactivity compared to their amide analogues, making them useful for preparing heterocyclic compounds like thiazoles and thiazolines with potentially higher yields. nih.govresearchgate.net The this compound scaffold could be employed to systematically study how the fluorinated aliphatic substituent influences the course of these transformations, providing fundamental data for synthetic methodology development.

Design of Fluorescent or Spin-Labeled Analogs for Chemical Sensing

The development of molecular probes for chemical sensing is a rapidly advancing field. By modifying the this compound structure, it is possible to design novel sensors for various analytes.

Fluorescent Probes: The thioamide group can act as a fluorescence quencher. rsc.org This property can be harnessed by attaching a fluorophore to the this compound scaffold. In a process known as photoinduced electron transfer (PET), the thioamide can quench the fluorescence of the nearby dye. Upon selective reaction of the thioamide with a target analyte, the quenching effect may be disrupted, leading to a "turn-on" fluorescent signal. This principle has been successfully applied in designing sensors for species like dipeptidyl peptidase 4. rsc.org

Analyte-Specific Recognition: The core structure can be functionalized with specific recognition moieties to target various analytes, including metal ions, anions, or small organic molecules. rsc.orgmdpi.commdpi.com For instance, incorporating a receptor for fluoride (B91410) or cyanide ions could enable the development of colorimetric chemosensors. nih.gov The fluorocyclobutyl group could enhance the sensor's solubility in specific media or fine-tune its electronic properties.

Below is a table outlining potential designs for labeled analogs and their sensing applications.

| Analog Type | Modification Strategy | Sensing Mechanism | Potential Target Analytes |

| Fluorescent Analog | Covalent attachment of a fluorophore (e.g., Naphthalimide, Coumarin) to the thioamide nitrogen or cyclobutyl ring. | Thioamide-induced fluorescence quenching (PET); analyte interaction disrupts quenching, restoring fluorescence. | Metal ions (Hg²⁺), enzymes, reactive oxygen species. rsc.orgresearchgate.net |

| Spin-Labeled Analog | Incorporation of a stable radical (e.g., nitroxide) via chemical synthesis. | Changes in the electron paramagnetic resonance (EPR) spectrum upon interaction with a paramagnetic species or changes in the local environment. | Paramagnetic metal ions, radical species, viscosity changes. |

| Colorimetric Sensor | Integration of a chromophore that changes its absorption spectrum upon binding to an analyte. | Analyte binding induces a conformational or electronic change in the conjugated system, leading to a visible color change. | Anions (F⁻, CN⁻), pH changes. nih.gov |

Green Chemistry Aspects of Synthesis and Transformations

Adherence to the principles of green chemistry is crucial for the sustainable development of chemical processes. dovepress.com The synthesis and subsequent transformations of this compound can be designed to minimize environmental impact.

Development of Sustainable Synthetic Routes and Atom Economy Studies

Traditional methods for thioamide synthesis often involve stoichiometric thionating agents like Lawesson's reagent, which can generate significant phosphorus-containing waste. beilstein-journals.org Modern, greener alternatives focus on improving atom economy and reducing waste.

Multicomponent Reactions (MCRs): The Willgerodt–Kindler reaction, a three-component condensation of a carbonyl compound, an amine, and elemental sulfur, is a highly efficient method for synthesizing thioamides. rsc.orgorganic-chemistry.org This approach is atom-economical and streamlines synthetic pathways. organic-chemistry.org For this compound, a potential route could involve the reaction of 3-fluorocyclobutylacetaldehyde, ammonia (B1221849) (or a primary amine), and elemental sulfur.

Catalytic Approaches: Researchers are actively exploring catalytic systems, using metals like copper or palladium, to facilitate thioamide synthesis with greater efficiency and under milder conditions. ontosight.ai Another sustainable approach involves the oxidative coupling of primary amines and thiols, using the thiol as a synthon and avoiding exogenous sulfur reagents. organic-chemistry.org

Use of Environmentally Benign Solvents and Catalytic Systems

The choice of solvent and catalyst plays a significant role in the environmental footprint of a chemical process.

Benign Solvents: Significant progress has been made in using environmentally friendly solvents for thioamide synthesis. ontosight.ai Protocols using water, which serves as a greener and mild medium without the need for additional energy input or catalysts, have been developed. organic-chemistry.orgorganic-chemistry.org

Deep Eutectic Solvents (DES): A particularly promising green approach involves the use of Deep Eutectic Solvents (DES), such as a mixture of choline (B1196258) chloride and urea. rsc.orgrsc.orgresearchgate.net These solvents are often biodegradable, have low toxicity, and can be recycled and reused multiple times without a significant loss of activity. rsc.orgrsc.org In many cases, the DES itself can act as the catalyst, eliminating the need for additional, often toxic, catalytic agents. rsc.orgresearchgate.net

Solvent-Free and Catalyst-Free Conditions: Some of the most sustainable methods operate under solvent-free conditions, sometimes catalyzed by readily available and recyclable materials like humic acid. researchgate.net Efficient synthesis of thioamides has also been achieved via the selective multicomponent oxidative coupling of amines with elemental sulfur under solvent-free conditions. organic-chemistry.orgorganic-chemistry.org

The table below compares various green solvent and catalyst systems applicable to thioamide synthesis.

| System | Key Features | Advantages | Reference |

| Deep Eutectic Solvents (DES) | Choline chloride/urea mixture; acts as both solvent and catalyst. | Biodegradable, recyclable, low energy consumption, catalyst-free. | rsc.orgrsc.orgresearchgate.net |

| Water | Used as the reaction medium. | Environmentally benign, no input energy or additives required, scalable. | organic-chemistry.orgorganic-chemistry.org |

| Solvent-Free | Reactions conducted without a solvent, often with mild heating. | Reduces solvent waste, simplifies workup, high atom economy. | organic-chemistry.orgresearchgate.net |

| Humic Acid Catalyst | Used under solvent-free conditions. | Greener, recyclable, and readily available catalyst. | researchgate.net |

Emerging Research Frontiers for Fluorinated Thioamide Derivatives

The unique properties imparted by the fluorine atom and the thioamide group continue to open new avenues of research for this class of compounds. nih.govacs.org

Organocatalysis: Thioamide-based organocatalysts have shown improved efficiency in terms of yield and stereoselectivity compared to their amide counterparts in asymmetric reactions. nih.govresearchgate.net Fluorinated thioamides derived from scaffolds like cinchona alkaloids are being explored for applications in polymer-supported, recyclable organocatalysis. nih.govresearchgate.net

Peptide Isosteres: In peptide chemistry, the thioamide functional group is a promising isostere for the amide bond. nih.govnih.gov Its incorporation can enhance proteolytic stability and modulate the conformational properties of peptides, while the addition of fluorine can further tune hydrophobicity and binding interactions. nih.govmdpi.com

Synthesis of Novel Heterocycles: Fluorinated thioamides are valuable precursors for synthesizing more complex fluorinated heterocyclic compounds, which are important motifs in pharmaceuticals and functional materials. nih.gov For example, a thioamide can be efficiently transformed into a benzothiazole (B30560) via oxidative cyclization. nih.gov

Advanced Materials: The incorporation of fluorine can drastically alter the physical and chemical properties of organic molecules, a feature that is highly valuable in materials science. nih.govacs.org Fluorinated thioamide derivatives could be investigated as building blocks for functional materials with tailored electronic or photophysical properties.

Broader Impact and Future Outlook in Chemical Research

Fluorinated thioamides, including this compound, stand at the intersection of organofluorine chemistry and thio-organic chemistry. The broader impact of research in this area is the continued development of a molecular toolkit that allows chemists to precisely control molecular properties for specific functions.

The future outlook for this field is focused on several key areas. researchgate.netresearchgate.net A primary challenge is the development of even more efficient and selective synthetic methods for incorporating fluorine and the thioamide group into complex molecules, particularly through late-stage functionalization. mdpi.com The exploration of these compounds in supramolecular chemistry and materials science is an area of significant growth potential. As computational tools become more powerful, the rational, in-silico design of fluorinated thioamides for specific applications in catalysis and chemical sensing will accelerate discovery. nih.gov Ultimately, the continued investigation of molecules like this compound will deepen our fundamental understanding of how subtle structural modifications can lead to profound changes in chemical function.

Q & A

Q. What are the recommended synthesis pathways for 2-(3-Fluorocyclobutyl)ethanethioamide, and how can reaction conditions be optimized?

Methodological Answer: Thioamide synthesis typically involves thionation of amides or nitriles. For example, sodium hydrosulfide (NaHS·H₂O) in aqueous conditions can convert cyano intermediates into thioamides, as demonstrated in the synthesis of 2-cyano-2-(thiazolidin-2-ylidene)ethanethioamide (Scheme 1 in ) . Key optimization parameters include:

- Reagent stoichiometry : Excess NaHS·H₂O ensures complete thionation.

- Temperature : Mild conditions (20–40°C) prevent decomposition.

- Solvent : Polar solvents (e.g., water/ethanol mixtures) enhance reactivity.

- Time : Extended reaction times (12–24 hours) improve yields.

Table 1: Comparison of Thionation Conditions for Related Thioamides

| Compound | Reagent | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Cyano-thiazolidine derivative | NaHS·H₂O | Water | 25 | 78 | [5] |

| 2-(Methylsulfonyl)thioacetamide | H₂S gas | DMF | 50 | 65 | [7] |

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Melting Point Analysis : Compare observed values with literature data (e.g., 180–182°C for 2-(3,5-dichlorophenoxy)thioacetamide). Deviations >2°C suggest impurities.

- Spectroscopy :

- ¹H/¹³C NMR : Confirm cyclobutyl fluorine coupling patterns and thioamide (-C(=S)NH₂) resonance.

- FT-IR : Detect ν(C=S) stretches at ~1,050–1,250 cm⁻¹.

- Mass Spectrometry : Validate molecular weight (e.g., 236.11828 for C₈H₇Cl₂NOS).

Q. What are the stability considerations for handling this compound?

Methodological Answer: Thioamides are moisture-sensitive and prone to hydrolysis. Based on safety protocols for related amines ( ) :

- Storage : Use airtight containers under inert gas (N₂/Ar) at –20°C.

- Handling : Perform reactions in gloveboxes or with Schlenk lines to exclude humidity.

- Decomposition Risks : Avoid contact with water, strong acids/bases, or oxidizing agents to prevent H₂S release.

Advanced Research Questions

Q. How do substituents on the cyclobutyl ring influence the reactivity and physicochemical properties of fluorinated thioamides?

Methodological Answer: Fluorine’s electronegativity and steric effects alter electronic and steric environments. For example:

- Electronic Effects : Fluorine increases electrophilicity of adjacent carbons, enhancing nucleophilic attack susceptibility.

- Steric Effects : 3-Fluorocyclobutyl groups introduce ring strain, potentially lowering melting points compared to non-fluorinated analogs.

Table 2: Substituent Impact on Thioamide Properties

| Compound | Substituent | Melting Point (°C) | LogP | Reference |

|---|---|---|---|---|

| This compound | 3-Fluorocyclobutyl | Pending data | ~1.5† | – |

| 2-(Methylsulfonyl)thioacetamide | CH₃SO₂ | 45–47 | 1.098 | [7] |

| 2-(3,5-Dichlorophenoxy)thioacetamide | 3,5-Cl₂C₆H₃O | 180–182 | ~3.0† | [3] |

| †Predicted using computational tools (e.g., ChemAxon). |

Q. What mechanistic insights explain the regioselectivity of thioamide formation in fluorinated cyclobutane systems?

Methodological Answer: Thionation regioselectivity depends on intermediate stability. In cyclobutane systems:

- Cyclobutane Ring Strain : Fluorine at the 3-position increases ring strain, favoring thionation at the less hindered ethanamide position.

- Electronic Factors : Electron-withdrawing fluorine directs thionation to adjacent carbons via inductive effects. Computational studies (DFT) can model transition states to validate these hypotheses.

Q. How can computational modeling predict the biological activity or environmental toxicity of this compound?

Methodological Answer:

- QSAR Models : Relate molecular descriptors (e.g., LogP, polar surface area) to toxicity endpoints. For example, aquatic toxicity can be estimated using ECOSAR.

- Docking Studies : Simulate interactions with biological targets (e.g., enzymes with thioamide-binding pockets) to prioritize in vitro testing.

- ADMET Prediction : Tools like SwissADME assess absorption, distribution, and metabolism risks.

Contradictions and Data Gaps

- vs. 3–7 : Safety protocols for amines () may not fully apply to thioamides due to differing reactivity. For example, thioamides generate H₂S upon decomposition, requiring additional precautions.